molecular formula C18H20N2O B11082273 2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11082273
M. Wt: 280.4 g/mol
InChI Key: OWQVYBRVADYDGU-UHFFFAOYSA-N
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Description

2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming quinazolinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with similar structural features.

    Dihydroquinazolinone: A reduced form of quinazolinone.

    Phenylquinazoline: A compound with a phenyl group attached to the quinazoline ring.

Uniqueness

2,2-diethyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2,2-diethyl-3-phenyl-1H-quinazolin-4-one

InChI

InChI=1S/C18H20N2O/c1-3-18(4-2)19-16-13-9-8-12-15(16)17(21)20(18)14-10-6-5-7-11-14/h5-13,19H,3-4H2,1-2H3

InChI Key

OWQVYBRVADYDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC

Origin of Product

United States

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